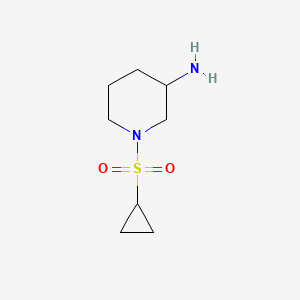
4-Bromo-2-cyclopropylmethoxy-phenylamine
Descripción general
Descripción
4-Bromo-2-cyclopropylmethoxy-phenylamine, also known as 4-Bromo-2-CPM, is a compound of the phenylamine class of chemicals. It is a synthetic compound, made up of a benzene ring and a nitrogen atom, with an attached bromine and cyclopropyl group. 4-Bromo-2-CPM is used in a wide range of applications, from scientific research to industrial production. It has been studied for its potential to act as a therapeutic agent, and its wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Metabolic Pathways
4-Bromo-2-cyclopropylmethoxy-phenylamine and related compounds have been studied for their metabolic pathways in various species. For example, Kanamori et al. (2002) investigated the in vivo metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified several metabolites, suggesting multiple metabolic pathways, including deamination followed by reduction or oxidation, and demethylation with subsequent acetylation of the amino group (Kanamori et al., 2002).
Synthesis and Antimicrobial Activity
Studies on the synthesis of derivatives of phenylamine compounds have been conducted to explore their potential in antimicrobial applications. Mallikarjunaswamy et al. (2017) synthesized a series of novel phenylamine derivatives and evaluated their in vitro antimicrobial activity, demonstrating the potential of these compounds in this field (Mallikarjunaswamy et al., 2017).
Comparative Metabolism in Different Species
Carmo et al. (2005) conducted a study to compare the metabolism of 2C-B across human, monkey, dog, rabbit, rat, and mouse hepatocytes. This research provided insights into the metabolic pathways and potential toxic effects of these compounds in different species (Carmo et al., 2005).
Pharmacokinetics in Animal Models
Rohanová et al. (2008) focused on the pharmacokinetics of 2C-B in rats, examining the disposition and kinetic profile of the drug and its metabolites. Such studies are crucial for understanding how these compounds interact with biological systems and their potential pharmacological effects (Rohanová et al., 2008).
Advanced Syntheses for Organic Synthesis
Research into the synthesis of cyclopropyl compounds, such as those by Limbach et al. (2004), contributes to the broader understanding of how to manipulate and utilize these structures in organic synthesis. This work provides foundational knowledge for developing new compounds and applications (Limbach et al., 2004).
Propiedades
IUPAC Name |
4-bromo-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFELTKIQPDARDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropylmethoxy-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



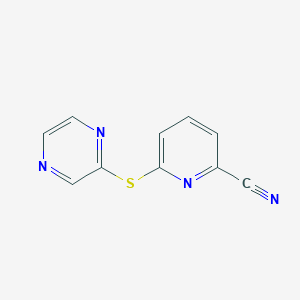


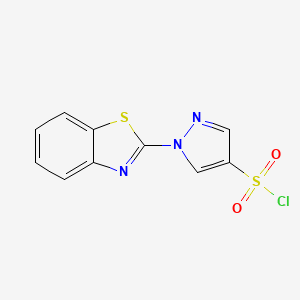
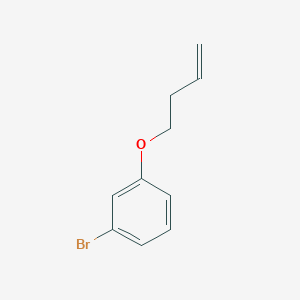

![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)
![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)

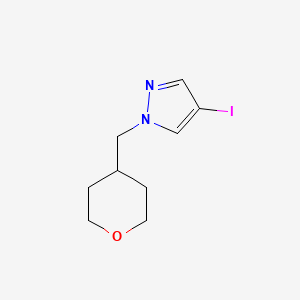
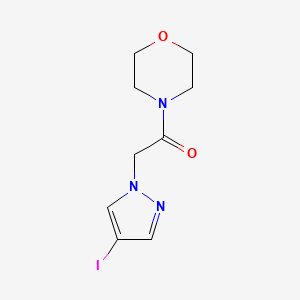
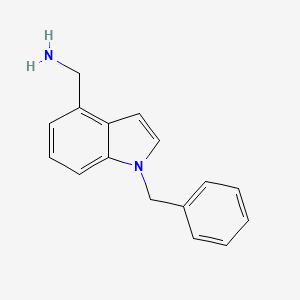
![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)
